N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide is an organic compound characterized by the presence of two benzodioxole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole derivatives with appropriate amine precursors. One common method includes the use of a coupling reaction between 1,3-benzodioxole-5-carboxylic acid and 1,3-benzodioxol-5-ylmethylamine under dehydrating conditions, often facilitated by reagents such as carbodiimides (e.g., EDC or DCC) and catalysts like DMAP .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction, inhibition of protein synthesis, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide: Known for its selective agonist activity on aldehyde dehydrogenase 2 (ALDH2).
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer properties.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide is unique due to its dual benzodioxole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-16(11-2-4-13-15(6-11)22-9-20-13)17-7-10-1-3-12-14(5-10)21-8-19-12/h1-6H,7-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFYNGLWOLYFGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.